Arisugacin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H32O6 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-diene-5,16-dione |

InChI |

InChI=1S/C27H32O6/c1-24(2)22(28)10-11-25(3)21-14-18-20(33-26(21,4)12-13-27(24,25)30)15-19(32-23(18)29)16-6-8-17(31-5)9-7-16/h6-9,15,21,30H,10-14H2,1-5H3/t21-,25-,26-,27-/m1/s1 |

InChI Key |

XKDGQMPLQPRTCS-HHPVDLARSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@]1(CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)(C)C |

Canonical SMILES |

CC1(C(=O)CCC2(C1(CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Arisugacin C: A Detailed Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin C is a meroterpenoid natural product that has garnered interest within the scientific community for its selective inhibitory activity against acetylcholinesterase (AChE).[1] As a member of the arisugacin family of compounds, it represents a potential scaffold for the development of novel therapeutics targeting cholinergic pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

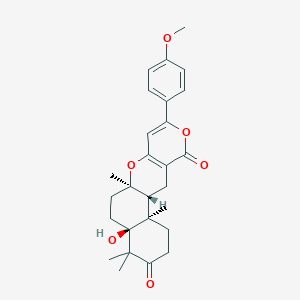

This compound possesses a complex heterocyclic core. Its chemical formula is C27H32O6, with a corresponding molecular weight of 452.5 g/mol . The systematic IUPAC name for this compound is (4aS,6aR,12aR,12bR)-4a-hydroxy-9-(4-methoxyphenyl)-4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione.

The molecule features a tetracyclic framework with multiple stereocenters, defining its unique three-dimensional architecture. The absolute stereochemistry has been determined as 4aS, 6aR, 12aR, 12bR, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C27H32O6 |

| Molecular Weight | 452.5 g/mol |

| IUPAC Name | (4aS,6aR,12aR,12bR)-4a-hydroxy-9-(4-methoxyphenyl)-4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione |

| Stereochemistry | 4aS, 6aR, 12aR, 12bR |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and verification of this compound. While the specific raw data from the original isolation study is not publicly available, the following tables outline the expected data that would be collected for structural confirmation.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Data not available |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (ppm) |

| Data not available |

Table 4: Mass Spectrometry Data for this compound (Predicted)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| ESI+ | [M+H]⁺, [M+Na]⁺, etc. | ||

| ESI- | [M-H]⁻, etc. |

Experimental Protocols

Isolation of this compound

This compound was first isolated from the culture broth of a mutant strain of the fungus Penicillium sp. FO-4259-11.[1] The following is a generalized protocol based on the original report and standard natural product isolation techniques.

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: The mutant strain of Penicillium sp. FO-4259-11 is cultured in a suitable nutrient-rich medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then subjected to solvent-solvent extraction, typically with an organic solvent such as ethyl acetate, to partition the desired metabolites into the organic phase.

-

Purification: The crude extract is concentrated under reduced pressure and then subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase is determined using a colorimetric method based on the Ellman's reagent.

Caption: Principle of the acetylcholinesterase inhibition assay.

-

Reagents: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Procedure:

-

A solution of AChE, DTNB, and the test compound (this compound at various concentrations) in buffer is pre-incubated.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The enzymatic hydrolysis of ATCI by AChE produces thiocholine.

-

Thiocholine reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The rate of color development is monitored by measuring the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve. This compound has been reported to have an IC50 value of 2.5 µM against acetylcholinesterase.[1]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the selective inhibition of acetylcholinesterase.[1] This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is of therapeutic interest for conditions such as Alzheimer's disease.

While the precise binding mode of this compound to AChE has not been experimentally determined, computational docking studies on the closely related and more potent Arisugacin A suggest a dual-binding site mechanism.[2] This model proposes that the arisugacin scaffold interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Caption: Hypothesized dual-binding site inhibition of AChE by the Arisugacin scaffold.

Interaction with the CAS is responsible for the direct inhibition of acetylcholine hydrolysis. The binding to the PAS is also significant as this site is implicated in the allosteric modulation of the enzyme and has been linked to the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[2] Therefore, dual-binding site inhibitors like the arisugacins may offer a multi-target therapeutic approach.

Structure-Activity Relationships

The arisugacin family comprises several related compounds, and comparing their activities provides insights into the structure-activity relationships (SAR). For instance, Arisugacins A and B are significantly more potent AChE inhibitors than this compound and D.[1] This suggests that the specific substitution patterns on the aromatic ring and the stereochemistry of the tetracyclic core are critical for high-affinity binding to the enzyme. Further synthetic and biological studies on this compound analogs could elucidate the key structural features required for potent and selective AChE inhibition.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry, and demonstrated selective inhibitory activity against acetylcholinesterase. This technical guide has summarized the key information regarding its physicochemical properties, isolation, and biological evaluation. While further research is needed to fully elucidate its mechanism of action and to explore its therapeutic potential through medicinal chemistry efforts, this compound remains a valuable lead compound for the development of novel modulators of the cholinergic system.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Arisugacin C Biosynthetic Pathway and Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacins are a family of fungal meroterpenoids produced by Penicillium sp. FO-4259[1][2]. Arisugacin C, along with its structural relatives, has garnered significant interest due to its potent and selective inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease[1]. As a meroterpenoid, this compound is of hybrid biosynthetic origin, derived from both the polyketide and terpenoid pathways[2]. A comprehensive understanding of its biosynthesis is crucial for future synthetic biology efforts aimed at improving production titers and generating novel analogs with enhanced therapeutic properties.

This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, its likely precursors, and the key enzymatic transformations involved. While the definitive biosynthetic gene cluster for arisugacins has yet to be reported in the literature, this guide presents a robust hypothetical pathway based on the well-characterized biosynthesis of structurally related fungal meroterpenoids, such as pyripyropene A. Furthermore, this document outlines detailed experimental protocols for the elucidation and characterization of this pathway, providing a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade initiated from primary metabolic precursors. The pathway can be conceptually divided into three main stages: 1) formation of the polyketide-derived aromatic core, 2) synthesis of the terpenoid precursor, and 3) their subsequent condensation and cyclization.

Key Precursors

The fundamental building blocks for the this compound scaffold are derived from common cellular pools:

-

Polyketide moiety: Acetyl-CoA and malonyl-CoA are the starter and extender units, respectively, for the polyketide synthase (PKS) that constructs the aromatic portion of the molecule.

-

Terpenoid moiety: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon isoprenoid units derived from the mevalonate pathway in fungi, serve as the precursors for the terpenoid component.

Enzymatic Steps

The proposed biosynthetic pathway involves a series of enzymatic reactions catalyzed by a suite of enzymes encoded within a putative biosynthetic gene cluster (BGC).

-

Polyketide Synthesis: A Type I iterative polyketide synthase (PKS) is predicted to catalyze the condensation of one molecule of a starter unit (likely p-hydroxybenzoyl-CoA) with several molecules of malonyl-CoA to generate a linear polyketide chain. This is followed by cyclization and aromatization to yield a 3,5-dimethylorsellinic acid (DMOA)-like intermediate.

-

Isoprenoid Chain Elongation: A geranylgeranyl pyrophosphate (GGPP) synthase catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.

-

Prenylation: A prenyltransferase (PT) facilitates the electrophilic addition of the geranylgeranyl group from GGPP to the aromatic polyketide intermediate.

-

Oxidation and Cyclization: A series of oxidative enzymes, likely including a FAD-dependent monooxygenase and a cytochrome P450 monooxygenase, are proposed to epoxidize the geranylgeranyl moiety. This is followed by a cascade of cyclization reactions, potentially catalyzed by a terpene cyclase, to form the intricate polycyclic core of this compound.

-

Tailoring Reactions: The final steps likely involve tailoring enzymes, such as hydroxylases and methyltransferases, to introduce the specific functional groups that define the this compound structure.

Quantitative Data

As the this compound biosynthetic gene cluster has not been identified and characterized, there is currently no quantitative data available in the literature regarding precursor incorporation rates, enzyme kinetics, or product yields from engineered pathways. The following tables are presented as templates for organizing such data once it becomes available through the experimental protocols outlined in the subsequent sections.

Table 1: Precursor Incorporation Rates from Isotopic Labeling Studies

| Labeled Precursor | Isotopic Enrichment (%) in this compound |

| [1-¹³C]-Glucose | Data to be determined |

| [¹³C]-Acetate | Data to be determined |

| [¹³C]-Mevalonate | Data to be determined |

| [¹³C]-p-Hydroxybenzoic Acid | Data to be determined |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Polyketide Synthase | p-Hydroxybenzoyl-CoA, Malonyl-CoA | Data to be determined | Data to be determined | Data to be determined |

| Prenyltransferase | Polyketide Intermediate, GGPP | Data to be determined | Data to be determined | Data to be determined |

| Terpene Cyclase | Epoxidized Intermediate | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following sections detail the experimental methodologies required to elucidate and characterize the this compound biosynthetic pathway.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the complete gene cluster responsible for this compound biosynthesis in Penicillium sp. FO-4259.

Methodology: A Comparative Genomics and Transcriptomics Approach

-

Genome Sequencing and Assembly:

-

Culture Penicillium sp. FO-4259 in a suitable medium for optimal growth.

-

Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

-

Assemble the genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).

-

-

Bioinformatic Analysis for BGC Prediction:

-

Annotate the assembled genome to predict open reading frames (ORFs).

-

Utilize the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) pipeline to identify putative secondary metabolite BGCs.

-

Identify candidate BGCs containing a PKS and a terpene cyclase, characteristic of meroterpenoid biosynthesis.

-

-

Transcriptomic Analysis:

-

Culture Penicillium sp. FO-4259 under conditions known to induce this compound production and a control condition where production is minimal.

-

Extract total RNA from mycelia at different time points.

-

Perform RNA-sequencing (RNA-Seq) to obtain transcriptomic profiles.

-

Conduct differential gene expression analysis to identify genes that are significantly upregulated under this compound-producing conditions.

-

-

Correlation and Prioritization:

-

Correlate the upregulated genes with the predicted BGCs. The BGC whose genes show a coordinated upregulation with this compound production is the prime candidate.

-

-

Functional Verification:

-

Gene Knockout: Inactivate a key gene within the candidate BGC (e.g., the PKS or terpene cyclase) in Penicillium sp. FO-4259 using CRISPR-Cas9-based gene editing. Analyze the resulting mutant for the loss of this compound production.

-

Heterologous Expression: Clone the entire candidate BGC into a suitable fungal expression host, such as Aspergillus nidulans or Aspergillus oryzae, and verify the production of this compound or its intermediates.

-

Precursor Feeding Studies with Stable Isotopes

Objective: To experimentally determine the primary metabolic precursors of this compound.

Methodology: Stable Isotope Labeling and Mass Spectrometry Analysis

-

Culture and Labeling:

-

Culture Penicillium sp. FO-4259 in a defined minimal medium.

-

Supplement separate cultures with ¹³C-labeled precursors, such as [1-¹³C]-glucose, [¹³C]-acetate, or [¹³C]-mevalonate.

-

-

Extraction and Purification:

-

After a suitable incubation period, harvest the culture broth and mycelia.

-

Extract the secondary metabolites using an organic solvent (e.g., ethyl acetate).

-

Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

-

-

Analysis:

-

Analyze the purified labeled this compound using high-resolution mass spectrometry (HR-MS) to determine the mass shift and calculate the percentage of isotopic enrichment.

-

For detailed labeling patterns, perform nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to identify the specific carbon atoms that are enriched.

-

Biochemical Characterization of Key Enzymes

Objective: To determine the function and kinetic parameters of the key enzymes in the this compound biosynthetic pathway.

Methodology: Heterologous Expression, Protein Purification, and In Vitro Enzyme Assays

-

Gene Cloning and Expression:

-

Amplify the coding sequences of the target enzymes (e.g., PKS, prenyltransferase, terpene cyclase) from the identified BGC.

-

Clone the genes into a suitable expression vector (e.g., pET vector for E. coli or a fungal expression vector).

-

Express the proteins in a suitable host (E. coli for soluble enzymes, a fungal host for enzymes requiring post-translational modifications).

-

-

Protein Purification:

-

Lyse the host cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Synthesize or acquire the putative substrates for each enzyme.

-

Perform in vitro reactions containing the purified enzyme, substrate(s), and any necessary cofactors in an appropriate buffer.

-

Monitor the reaction progress by analyzing the formation of the product over time using HPLC or LC-MS.

-

Determine the kinetic parameters (K_m, k_cat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Conclusion

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental and applied research. While the definitive genetic blueprint remains to be uncovered, the proposed pathway, based on sound biosynthetic logic and analogy to related compounds, provides a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear and systematic approach to identifying the responsible gene cluster, confirming the precursor molecules, and characterizing the key enzymatic steps. Successful execution of these studies will not only illuminate the intricate biochemical transformations leading to this potent acetylcholinesterase inhibitor but will also pave the way for the engineered biosynthesis of novel Arisugacin derivatives with potentially improved pharmacological profiles. This knowledge will be invaluable to researchers in natural product chemistry, enzymology, and drug development.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Arisugacin C: An In-depth Technical Guide on its Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Arisugacin C as an acetylcholinesterase (AChE) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand its therapeutic potential, guide further research, and inform the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Introduction to this compound and Acetylcholinesterase Inhibition

Arisugacins are a family of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2][3] Several members of this family, notably Arisugacins A and B, have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain.

This compound, a structurally related analogue, also exhibits inhibitory activity against AChE, albeit with lower potency than Arisugacin A.[3] This guide will delve into the available data on this compound's mechanism of action, drawing comparisons with the more extensively studied Arisugacin A to elucidate its potential binding modes and inhibitory characteristics.

Quantitative Analysis of AChE Inhibition by Arisugacins

The inhibitory potency of this compound and its related compounds against acetylcholinesterase has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

| Compound | IC50 against AChE (µM) | Source |

| Arisugacin A | 0.001 | [4] |

| Arisugacin B | ~0.0258 | [1] |

| This compound | 2.5 | [3] |

| Arisugacin D | 3.5 | [3] |

| Arisugacin E | >100 | [3] |

| Arisugacin F | >100 | [3] |

| Arisugacin G | >100 | [3] |

| Arisugacin H | >100 | [3] |

Proposed Mechanism of Action of this compound

While direct experimental studies on the binding mode of this compound to AChE are limited, its mechanism can be inferred from its structural similarity to Arisugacin A, for which detailed computational docking studies have been conducted.[4]

Arisugacin A is proposed to be a dual binding site inhibitor, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4] This dual inhibition is significant as the PAS is implicated in the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[4]

Key structural features of Arisugacins and their likely roles in AChE inhibition:

-

Core Meroterpenoid Scaffold: Provides the foundational structure for interaction with the enzyme's active site gorge.

-

Aromatic Side Chain: The nature and substitution pattern on the aromatic ring influence the binding affinity and selectivity. The dimethoxyphenyl group in Arisugacin A is thought to interact with key residues in the PAS, such as Trp279.[4] this compound possesses a different substitution pattern which likely contributes to its reduced potency compared to Arisugacin A.

-

α,β-Unsaturated Carbonyl Group: This reactive moiety, present in the core structure, has been suggested to have the potential for covalent interaction with the catalytic serine residue (Ser200) in the CAS of AChE, leading to a pseudo-irreversible inhibition.[4]

Based on the structure-activity relationship (SAR) data from the table above, the significant drop in activity for Arisugacins E-H suggests that specific hydroxyl and other functional group placements on the core scaffold are critical for effective binding to AChE. The micromolar inhibitory activity of this compound indicates that while it retains the necessary structural elements for binding, the specific substitutions are less optimal for potent inhibition compared to Arisugacin A.

Figure 1: Inferred signaling pathway of AChE inhibition by this compound.

Experimental Protocols for Acetylcholinesterase Inhibition Assay

The following is a detailed methodology for a typical in vitro AChE inhibition assay, based on the methods used for the initial characterization of Arisugacins.[1][3]

4.1. Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (or other specified source)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

4.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate solvent.

-

-

Assay in 96-well Plate:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

A solution of the test compound at various concentrations (or solvent for control wells).

-

DTNB solution.

-

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the AChE solution to each well.

-

Immediately after, add the ATCI substrate solution to start the reaction.

-

-

Measurement of Activity:

-

Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) formed from the reaction of thiocholine with DTNB at 412 nm using a microplate reader.

-

Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes) to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

-

Figure 2: General experimental workflow for AChE inhibition assay.

Conclusion and Future Directions

This compound is a moderately potent inhibitor of acetylcholinesterase. Based on the extensive research on its structural analogue, Arisugacin A, it is likely that this compound also acts as a dual binding site inhibitor, targeting both the catalytic and peripheral anionic sites of AChE. The structure-activity relationship within the Arisugacin family highlights the critical role of specific functional groups and their stereochemistry in determining inhibitory potency.

Further research is warranted to confirm the precise mechanism of action of this compound. This should include:

-

Kinetic studies: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki).

-

Computational modeling and docking studies: To build a specific model of this compound binding to AChE and compare it with that of Arisugacin A.

-

X-ray crystallography: To obtain a crystal structure of the AChE-Arisugacin C complex, which would provide definitive evidence of its binding mode.

A deeper understanding of the mechanism of action of this compound and other members of its family will be invaluable for the rational design of new, more potent, and selective AChE inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Arisugacin C: A Technical Guide to its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of Arisugacin C, a potent acetylcholinesterase inhibitor. The information is compiled from publicly available data and established scientific methodologies to support further research and development of this promising compound.

Physicochemical Properties

This compound is a meroterpenoid isolated from the fungus Penicillium sp. FO-4259-11.[1] Its complex structure contributes to its specific biological activity and influences its physical and chemical characteristics. While extensive experimental data on some of its properties are not publicly available, a combination of computed and reported values provides a foundational understanding.

Structure and General Properties

IUPAC Name: (1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-12(17),13-diene-5,16-dione[2]

Appearance: The related compounds, Arisugacins A and B, were isolated as white powders.[3] It is presumed that this compound shares a similar appearance.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are computationally predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₆ | [1][2] |

| Molecular Weight | 452.5 g/mol | [2] |

| Exact Mass | 452.21988874 Da | [2] |

| XLogP3 (Computed) | 3.7 | [2] |

| IC₅₀ (Acetylcholinesterase) | 2.5 µM | [1] |

Note: Experimental data for properties such as melting point and solubility in various solvents are not currently available in the public domain.

Stability Profile

Detailed experimental stability data for this compound under various conditions (pH, temperature, light) has not been published. However, based on the general stability of related meroterpenoids and standard practices in drug development, a proposed stability testing protocol is outlined below. The inherent chemical functionalities of this compound, including a lactone, a ketone, an ether, and a tertiary alcohol, may be susceptible to degradation under certain conditions.

General Considerations for Stability

-

pH: The lactone ring in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Temperature: As with most complex organic molecules, elevated temperatures are likely to accelerate degradation.

-

Light: The presence of chromophores in the structure suggests potential photosensitivity.

Recommended Experimental Protocol for a Stability Study

To ascertain the stability of this compound, a comprehensive study should be conducted. The following protocol outlines a general approach based on industry standards.

Objective: To evaluate the stability of this compound under various stress conditions to determine its degradation pathways and establish recommended storage conditions.

Materials:

-

Purified this compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Forced degradation equipment (e.g., oven, photostability chamber)

-

Validated HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector for the separation and quantification of this compound and its degradation products.

Methodology:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points for each condition, withdraw an aliquot of the sample.

-

Neutralize the sample if necessary.

-

Analyze the sample using a validated, stability-indicating HPLC method.

-

Determine the percentage of this compound remaining and identify and quantify any degradation products.

-

-

Data Analysis:

-

Calculate the degradation rate of this compound under each condition.

-

Characterize the major degradation products using techniques such as LC-MS and NMR.

-

Propose a degradation pathway based on the identified products.

-

The following diagram illustrates a general workflow for a forced degradation study.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The primary biological activity of this compound is the inhibition of acetylcholinesterase. The reported IC₅₀ value of 2.5 µM indicates its potency.[1]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the acetylcholinesterase enzyme, thereby modulating cholinergic signaling. The following diagram illustrates this pathway.

Experimental Protocol for Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound on acetylcholinesterase can be determined using the Ellman's method, a widely used spectrophotometric assay.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.

-

Assay Procedure:

-

To each well of a 96-well plate, add phosphate buffer.

-

Add a solution of this compound at various concentrations (and a solvent control).

-

Add the AChE solution and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the DTNB solution.

-

Initiate the reaction by adding the ATCI solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

The following diagram outlines the workflow for the acetylcholinesterase inhibition assay.

Conclusion

This compound is a meroterpenoid with significant potential as an acetylcholinesterase inhibitor. This guide has summarized its known physicochemical properties and provided a framework for assessing its stability. Further experimental investigation into its solubility, melting point, and stability under various conditions is crucial for its continued development as a therapeutic agent. The provided experimental protocols offer a starting point for researchers to further characterize this promising molecule.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H32O6 | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to Arisugacin C: Spectroscopic Data and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin C, a meroterpenoid natural product, has garnered interest within the scientific community for its selective inhibition of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is curated from the primary literature to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in their efforts to understand and utilize this compound. This document includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and visual diagrams to illustrate key concepts and workflows.

Introduction

This compound is a secondary metabolite isolated from a mutant strain of the fungus Penicillium sp. FO-4259.[1] It belongs to the arisugacin family of compounds, which are known for their potent and selective inhibitory activity against acetylcholinesterase, an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[2] The chemical structure of this compound is characterized by a complex polycyclic system. Its molecular formula has been established as C₂₇H₃₂O₆, with a corresponding molecular weight of 452.5 g/mol .[3] The unique structural features and biological activity of this compound make it a molecule of significant interest for the development of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily NMR and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy.

| Parameter | Value |

| Ionization Mode | ESI-MS (Electrospray Ionization Mass Spectrometry) |

| Mass Analyzer | Time-of-Flight (TOF) or similar high-resolution analyzer |

| Molecular Formula | C₂₇H₃₂O₆ |

| Calculated Mass | 452.2199 |

| Observed Mass [M+H]⁺ | Data not available in the public domain |

| Observed Mass [M+Na]⁺ | Data not available in the public domain |

Note: The specific observed mass values from the original publication were not accessible in the public domain during the compilation of this guide.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Chemical Shift (δc) in ppm |

| Detailed ¹³C NMR data for this compound is not available in the publicly accessible literature. The primary research article containing this information could not be retrieved. |

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule, including their chemical shifts, multiplicities, and coupling constants.

| Proton(s) | Chemical Shift (δн) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Detailed ¹H NMR data for this compound is not available in the publicly accessible literature. The primary research article containing this information could not be retrieved. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections describe the general methodologies that would have been employed for the spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Penicillium sp. FO-4259 would typically involve a multi-step process to separate the compound of interest from other metabolites and media components.

Mass Spectrometry

High-resolution mass spectrometry would be performed on a purified sample of this compound.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The exact mass of the molecular ion is determined, and this value is used to calculate the elemental composition using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded to elucidate the detailed chemical structure of the molecule.

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish connectivity and assign signals.

-

Data Analysis: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants and correlations from 2D spectra are analyzed to assemble the final structure.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as an inhibitor of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration and duration of action of acetylcholine, which is a therapeutic strategy for conditions characterized by cholinergic deficits.

Conclusion

This compound represents a promising natural product with potential for further development as a selective acetylcholinesterase inhibitor. While this guide provides a framework for understanding its spectroscopic characterization, it is important to note the current limitations in accessing the complete, detailed quantitative NMR and mass spectrometry data from the primary literature. Further research and disclosure of this foundational data will be crucial for advancing the study and application of this intriguing molecule. Researchers are encouraged to consult the primary publication, "Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11" (J Antibiot (Tokyo). 2000 Jan;53(1):50-7), for more in-depth information, should it become accessible.

References

Arisugacin C: A Detailed Examination of its Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arisugacin C, a meroterpenoid compound isolated from Penicillium sp. FO-4259-11, has emerged as a molecule of interest within the scientific community, primarily due to its inhibitory activity against acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its potential as a therapeutic agent. The document details its mechanism of action, summarizes quantitative data, outlines experimental protocols for its study, and visually represents its role in relevant biological pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The arisugacins are a family of meroterpenoids produced by the fungus Penicillium sp. FO-4259. While Arisugacins A and B are potent and selective inhibitors of acetylcholinesterase (AChE), this compound and its counterpart, Arisugacin D, exhibit a more moderate inhibitory activity.[1][2] The primary therapeutic interest in AChE inhibitors lies in their potential for the symptomatic treatment of Alzheimer's disease.[3] This neurodegenerative disorder is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, these compounds can increase the levels and duration of action of this neurotransmitter in the brain.[4] This guide focuses specifically on the biological activity and therapeutic prospects of this compound.

Biological Activity of this compound

The principal and thus far only reported biological activity of this compound is the inhibition of acetylcholinesterase.

Acetylcholinesterase Inhibition

This compound has been demonstrated to be an inhibitor of acetylcholinesterase.[1][2] The inhibitory concentration (IC50) of this compound against AChE has been determined to be 2.5 µM.[1][2] This level of activity is weaker when compared to its structural relatives, Arisugacins A and B, which exhibit IC50 values in the nanomolar range.[5] However, its activity provides valuable insights into the structure-activity relationships within the arisugacin family of compounds.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the acetylcholinesterase inhibitory activity of this compound and its related compounds for comparative analysis.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Acetylcholinesterase (AChE) | 2.5 µM | [1][2] |

| Arisugacin D | Acetylcholinesterase (AChE) | 3.5 µM | [1][2] |

| Arisugacin A | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM | [5] |

| Arisugacin B | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM | [5] |

| Arisugacins E, F, G, H | Acetylcholinesterase (AChE) | No inhibition at 100 µM | [1][2] |

Therapeutic Potential

The therapeutic potential of this compound is intrinsically linked to its acetylcholinesterase inhibitory activity, positioning it as a candidate for the symptomatic treatment of Alzheimer's disease.

Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. One of the key pathological features of Alzheimer's is a deficit in cholinergic neurotransmission.[4][6] By inhibiting AChE, this compound can increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism forms the basis for the therapeutic action of several currently approved drugs for Alzheimer's disease.[4] While the potency of this compound is less than that of other arisugacins, its chemical scaffold may serve as a valuable template for the design and synthesis of novel, more potent, and selective AChE inhibitors. Further preclinical studies would be necessary to fully evaluate its therapeutic efficacy and safety profile.

Signaling Pathway

The primary signaling pathway influenced by this compound, through its inhibition of AChE, is the cholinergic signaling pathway. The following diagram illustrates the fundamental mechanism of cholinergic neurotransmission and the site of action for an AChE inhibitor like this compound.

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent Acetylcholinesterase Inhibitors: Potential Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Arisugacin C: A Comprehensive Analysis of its Role in Structure-Activity Relationship Studies for Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Arisugacin C and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE). Arisugacins are a group of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2] These natural products have garnered significant interest in the scientific community for their potential as therapeutic agents, particularly in the context of Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy.[2] This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Molecular Structure and Chemical Class

This compound is an organic heterotetracyclic compound belonging to the meroterpenoid class.[2][3] Its complex scaffold has been a subject of interest for total synthesis and analog development.[4] The core structure of arisugacins consists of a naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione moiety, with variations in substituents leading to the different analogs.[5]

Quantitative Analysis of Acetylcholinesterase Inhibition

The primary biological activity of the arisugacin family is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory potency of this compound and its related metabolites, produced by a mutant strain of Penicillium sp. FO-4259-11, has been quantified, providing crucial data for SAR studies.[1][6] While Arisugacins A and B are known to be highly potent inhibitors with IC50 values in the nanomolar range, the activities of other analogs, including this compound, offer valuable insights into the structural requirements for potent AChE inhibition.[7]

| Compound | IC50 against AChE (µM) | Reference |

| Arisugacin A | 0.001 (1.0 nM) | [7] |

| Arisugacin B | 0.0258 (25.8 nM) | [7] |

| This compound | 2.5 | [1][6] |

| Arisugacin D | 3.5 | [1][6] |

| Arisugacin E | > 100 | [1][6] |

| Arisugacin F | > 100 | [1][6] |

| Arisugacin G | > 100 | [1][6] |

| Arisugacin H | > 100 | [1][6] |

Structure-Activity Relationship (SAR) Insights

The comparative analysis of the IC50 values for the arisugacin family reveals critical structural determinants for AChE inhibition:

-

High Potency of Arisugacins A and B: These compounds serve as the benchmark for potent inhibition within this class, with IC50 values in the low nanomolar range.[7]

-

Moderate Activity of Arisugacins C and D: this compound and D exhibit moderate inhibitory activity with IC50 values of 2.5 µM and 3.5 µM, respectively.[1][6] This suggests that while they retain the core pharmacophore for AChE binding, structural differences compared to A and B lead to a significant reduction in potency.

-

Loss of Activity in Arisugacins E, F, G, and H: These analogs are essentially inactive, with no significant inhibition observed even at a concentration of 100 µM.[1][6] This stark drop in activity highlights that the structural modifications present in these compounds are detrimental to their interaction with the active site of AChE.

-

Importance for SAR Studies: The range of activities, from highly potent to inactive, across structurally related compounds makes the arisugacin family an excellent tool for probing the binding pocket of AChE and understanding the molecular interactions necessary for inhibition.[1][6] Though weaker in activity compared to A and B, this compound and its related compounds are valuable for elucidating these structure-activity relationships.[1]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

A widely used method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.

Principle: This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATC) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of AChE, ATC, and DTNB in the phosphate buffer.

-

Assay Setup:

-

To each well of a 96-well plate, add a specific volume of the phosphate buffer.

-

Add a small volume of the test compound solution at various concentrations. For the control, add the solvent vehicle.

-

Add the AChE enzyme solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction: Add the DTNB solution, followed by the ATC substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Caption: Workflow for AChE Inhibition Assay.

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects by intervening in the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. This rapid degradation terminates the signal.

By inhibiting AChE, arisugacins prevent the breakdown of ACh. This leads to an increased concentration and prolonged presence of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Caption: Inhibition of AChE by this compound.

Conclusion

This compound, along with its structurally related analogs, provides a valuable platform for understanding the structure-activity relationships governing the inhibition of acetylcholinesterase. The significant variation in inhibitory potency, from the highly active Arisugacins A and B to the inactive E-H series, underscores the specific structural features required for effective binding to the enzyme. While this compound itself is a moderately potent inhibitor, its role in SAR studies is crucial for guiding the design and development of novel, more potent, and selective AChE inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to this field.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C27H32O6 | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total syntheses of the AChE inhibitors (-)-arisugacins F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 7. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Arisugacin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Arisugacin C, a potential therapeutic agent for neurodegenerative diseases. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.

Data Presentation

The primary in vitro activity of this compound and its related compounds that has been quantitatively assessed is the inhibition of acetylcholinesterase (AChE). The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | Acetylcholinesterase (AChE) IC50 |

| This compound | 2.5 µM |

| Arisugacin D | 3.5 µM |

| Arisugacin E | No inhibition at 100 µM |

| Arisugacin F | No inhibition at 100 µM |

| Arisugacin G | No inhibition at 100 µM |

| Arisugacin H | No inhibition at 100 µM |

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing phosphate buffer (pH 8.0) and the AChE enzyme solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells containing the reaction mixture. A control group with no inhibitor should also be prepared.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate and Chromogen Addition: Add DTNB solution followed by the ATCI substrate solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance of the wells at 412 nm using a microplate reader. Continue to take readings at regular intervals for a specific duration (e.g., 5 minutes). The rate of change in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proposed In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

While direct experimental data on the neuroprotective effects of this compound is not yet available, computational modeling of the structurally similar Arisugacin A suggests a potential neuroprotective mechanism through the inhibition of amyloid-beta (Aβ) peptide aggregation. The following is a general protocol to experimentally validate this hypothesis using a human neuroblastoma cell line (SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Amyloid-beta (Aβ) peptide (e.g., Aβ1-42) to induce toxicity

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assessment

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium supplemented with FBS and antibiotics in an incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.

-

Treatment:

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induction of Toxicity: After pre-treatment, expose the cells to a toxic concentration of Aβ peptide for 24-48 hours. Control groups should include cells treated with Aβ alone, this compound alone, and untreated cells.

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, remove the medium and add MTT solution to each well.

-

Incubate the plate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the this compound and Aβ co-treated group compared to the Aβ alone group would indicate a neuroprotective effect.

Visualizations

Caption: Proposed dual-binding mechanism of this compound with AChE.

Caption: Experimental workflow for the AChE inhibition assay.

Caption: General workflow for an in vitro neuroprotection assay.

Caption: Hypothesized neuroprotective pathway of this compound.

Arisugacin C: A Technical Guide to its Origin as a Metabolite of Arisugacin A and B Producing Strains

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Arisugacin C, a meroterpenoid and a known metabolite of the Arisugacin A and B producing fungus, Penicillium sp. FO-4259. This compound is produced by a mutant strain, Penicillium sp. FO-4259-11. While the direct biosynthetic pathway for the conversion of Arisugacin A or B to this compound has not been explicitly elucidated in the current literature, this guide proposes a plausible metabolic transformation based on structural comparisons. Detailed, adaptable experimental protocols for the fermentation of the producing strain, as well as the extraction, purification, and quantification of this compound, are provided. This document aims to serve as a valuable resource for researchers interested in the biosynthesis, production, and analysis of this class of compounds.

Introduction

Arisugacins are a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259, identified as Penicillium echinulatum. Arisugacins A and B are potent and selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, making them of significant interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1][2] Further investigation into the metabolites of this fungal strain led to the discovery of this compound, produced by a mutant strain designated as Penicillium sp. FO-4259-11.[3] Structurally related to its precursors, this compound also exhibits inhibitory activity against AChE, albeit to a lesser extent than Arisugacin A.[4] Understanding the metabolic relationship between these compounds and developing robust production and analysis methods are crucial for further pharmacological evaluation and potential therapeutic applications.

Proposed Metabolic Pathway: From Arisugacin A to this compound

While the precise enzymatic steps are yet to be fully characterized, a comparison of the chemical structures of Arisugacin A and this compound suggests a plausible metabolic conversion. Arisugacin A possesses a 3,4-dimethoxyphenyl moiety, whereas this compound contains a 4-methoxyphenyl group.[5][6] This structural difference points towards a demethylation reaction as the key transformation step.

The proposed conversion likely involves an O-demethylase enzyme, which would catalyze the removal of the methyl group at the C-3' position of the phenyl ring of Arisugacin A. Such enzymatic activities are common in fungi and are often mediated by cytochrome P450 monooxygenases.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the production yields of this compound from the mutant Penicillium sp. FO-4259-11 strain. The following table is provided as a template for researchers to populate as data becomes available.

| Compound | Producing Strain | Fermentation Time (days) | Yield (mg/L) | Reference |

| Arisugacin A | Penicillium sp. FO-4259 | - | Data not available | - |

| Arisugacin B | Penicillium sp. FO-4259 | - | Data not available | - |

| This compound | Penicillium sp. FO-4259-11 | - | Data not available | - |

Experimental Protocols

The following protocols are adapted from methodologies used for the production and analysis of related meroterpenoids from Penicillium species and can be optimized for this compound production.

Fermentation of Penicillium sp. FO-4259-11

This protocol outlines the cultivation of the mutant strain for the production of this compound.

Materials:

-

Penicillium sp. FO-4259-11 strain

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB)

-

Production Fermentation Medium (see below)

-

Sterile flasks and bioreactor

-

Incubator and shaker

Production Fermentation Medium Composition (per liter): [7]

-

Glucose: 20 g

-

Dipotassium hydrogen phosphate: 2 g

-

Magnesium sulfate heptahydrate: 1 g

-

Potato juice (from 200 g potatoes): 1 L

-

Thiamine: 2 mg

Procedure:

-

Strain Activation: Inoculate the Penicillium sp. FO-4259-11 strain onto a PDA slant and incubate at 28°C for 5-7 days until sporulation is observed.

-

Seed Culture: Inoculate a loopful of spores from the PDA slant into a flask containing PDB. Incubate at 28°C with shaking at 150-200 rpm for 2-4 days.

-

Production Culture: Inoculate the production fermentation medium with the seed culture (5-10% v/v). Ferment at 28°C with shaking at 150-200 rpm for 12-14 days.[7]

-

Harvesting: After the fermentation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

This protocol describes a general procedure for isolating this compound from the culture broth.

Materials:

-

Harvested culture broth

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate fractions containing Arisugacins.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield the pure compound.

Quantification of this compound by UPLC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

-

UPLC System: ACQUITY UPLC HSS T3 column (e.g., 100 × 2.1 mm, 1.8 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

-

Flow Rate: 0.4 mL/min.[8]

-

Injection Volume: 2 µL.[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the crude extract or purified fractions in the mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

-

UPLC-MS/MS Analysis: Inject the standards and samples into the UPLC-MS/MS system.

-

Data Analysis: Develop a calibration curve by plotting the peak area of this compound against the concentration of the standards. Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

MRM Transitions for Arisugacins (Hypothetical):

-

Arisugacin A: Precursor ion [M+H]⁺ → Product ion(s)

-

Arisugacin B: Precursor ion [M+H]⁺ → Product ion(s)

-

This compound: Precursor ion [M+H]⁺ → Product ion(s) (Note: Specific MRM transitions need to be optimized by infusing a standard solution of each compound into the mass spectrometer.)

Conclusion

This compound, a metabolite of the Arisugacin A and B producing Penicillium sp. FO-4259, presents an interesting case for studying fungal metabolism and the generation of novel bioactive compounds. Although direct evidence for the biosynthetic pathway is still needed, the structural relationship strongly suggests a demethylation of Arisugacin A. The protocols provided in this guide offer a solid foundation for the production, isolation, and quantification of this compound, enabling further research into its biological activities and therapeutic potential. The lack of quantitative production data highlights an area for future investigation that will be critical for assessing the feasibility of its larger-scale production.

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 PMID: 10724008 | MedChemExpress [medchemexpress.eu]

- 5. This compound | C27H32O6 | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Arisugacin A | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN109456899B - Penicillium and method for producing penicillic acid by fermenting penicillium - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]

Methodological & Application

Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for Arisugacin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacin C is a meroterpenoid compound isolated from the mutant strain of Penicillium sp. FO-4259 and has been identified as a novel inhibitor of acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[2][3] Arisugacins, as a class of compounds, have demonstrated potent and selective inhibitory activity against AChE.[4][5] This application note provides a detailed protocol for the in vitro determination of the acetylcholinesterase inhibitory activity of this compound using a colorimetric assay.

Quantitative Data Summary

The inhibitory potency of this compound and a related compound, Arisugacin D, against acetylcholinesterase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | IC50 (µM) | Source Organism |

| This compound | 2.5 | Penicillium sp. FO-4259-11 (mutant) |

| Arisugacin D | 3.5 | Penicillium sp. FO-4259-11 (mutant) |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman, which measures the activity of acetylcholinesterase by quantifying the formation of thiocholine.[6][7][8][9]

Materials and Reagents:

-

This compound (or other test compounds)

-

Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Galantamine or Donepezil (as a positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Preparation of Reagents:

-

Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0 with HCl.

-

Acetylcholinesterase (AChE) Solution (0.3 U/mL): Dissolve AChE in Tris-HCl buffer to a final concentration of 0.3 U/mL.

-

DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer to a final concentration of 3 mM.

-